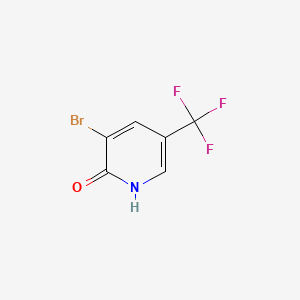

3-Bromo-5-(trifluoromethyl)pyridin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHKLLYQUQPOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542095 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76041-73-1 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol (CAS No. 76041-73-1), a key heterocyclic building block in modern medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic utility of this compound. We will explore its unique structural features, including the interplay of the bromo, trifluoromethyl, and hydroxypyridine moieties, which impart valuable characteristics for the development of novel therapeutics. This guide will also detail practical experimental protocols and discuss the theoretical underpinnings of its reactivity and biological significance.

Introduction: A Privileged Scaffold in Drug Discovery

This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] The pyridine ring is a common motif in numerous biologically active compounds, and its strategic functionalization is a cornerstone of modern drug design. The unique combination of a bromine atom at the 3-position, a strongly electron-withdrawing trifluoromethyl group at the 5-position, and a hydroxyl group at the 2-position creates a molecule with a distinct electronic profile and multiple reactive sites for chemical modification.

The trifluoromethyl group is particularly noteworthy for its ability to enhance key drug-like properties. Its high lipophilicity can improve membrane permeability and bioavailability, while its metabolic stability can increase a drug's half-life.[2][3] Furthermore, the trifluoromethyl group can modulate the pKa of nearby functional groups and engage in favorable interactions with biological targets, such as kinases.[2] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular architectures.[4] The 2-hydroxyl group, existing in tautomeric equilibrium with its pyridin-2(1H)-one form, provides a site for further derivatization and can participate in crucial hydrogen bonding interactions with target proteins.[4]

This guide will delve into the fundamental chemical properties of this compound, provide a detailed synthetic route, explore its reactivity with a focus on palladium-catalyzed cross-coupling reactions, and discuss its application in the development of targeted therapeutics, particularly in the context of kinase inhibition.

Molecular Structure and Physicochemical Properties

The structural and physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source(s) |

| CAS Number | 76041-73-1 | [5] |

| Molecular Formula | C₆H₃BrF₃NO | [5] |

| Molecular Weight | 241.99 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [6] |

| Boiling Point | 252.7 °C at 760 mmHg | [6] |

| Density | 1.9 ± 0.1 g/cm³ | [6] |

| Flash Point | 113.1 ± 25.9 °C | [6] |

| XLogP3 | 1.5 | [6] |

Tautomerism: The Pyridinol-Pyridone Equilibrium

A key feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium between the aromatic pyridin-2-ol (lactim) form and the non-aromatic pyridin-2(1H)-one (lactam) form. This equilibrium is sensitive to the nature of substituents on the pyridine ring and the polarity of the solvent.[2][3][7]

For this compound, the presence of the electron-withdrawing trifluoromethyl group at the 5-position is expected to influence the position of this equilibrium. In the gas phase, the lactim tautomer is often the predominant species for substituted 2-hydroxypyridines.[2][7] However, in polar solvents, the more polar pyridin-2(1H)-one form is often stabilized and can become the dominant tautomer.[2][4] This is a critical consideration in drug design, as the two tautomers present different hydrogen bonding patterns and three-dimensional shapes, which can significantly impact their binding to biological targets.

Sources

- 1. 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid(959245-76-2) 1H NMR spectrum [chemicalbook.com]

- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. colorado.edu [colorado.edu]

- 5. scbt.com [scbt.com]

- 6. 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one|BLD Pharm [bldpharm.com]

- 7. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridin-2-ol (CAS 76041-73-1): A Keystone Building Block in Modern Medicinal Chemistry

In the landscape of modern drug development, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the vast arsenal of chemical building blocks, this compound has emerged as a molecule of significant interest. Its unique trifunctionalized pyridine core presents a versatile platform for medicinal chemists to construct complex, biologically active compounds.

The strategic placement of three key functional groups underpins its utility:

-

The Bromine Atom (C3): This serves as a highly efficient "handle" for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds.[1]

-

The Trifluoromethyl Group (C5): The CF₃ group is a cornerstone of modern medicinal chemistry.[2] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and cell permeability.[2][3]

-

The 2-Hydroxyl Group: This group exists in a tautomeric equilibrium with its 2-pyridone form, 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one. This feature provides an additional site for modification and influences the electronic properties of the entire ring system.[1]

This guide provides an in-depth exploration of this compound, offering researchers and drug development professionals a comprehensive overview of its properties, synthetic utility, and practical application, grounded in established chemical principles.

I. Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is the foundation of sound experimental design.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 76041-73-1 | [4][5] |

| Molecular Formula | C₆H₃BrF₃NO | [4][5] |

| Molecular Weight | 241.99 g/mol | [4] |

| Predicted Density | 1.876 g/cm³ | [4] |

| Predicted Boiling Point | 252.7 °C | [4] |

Handling and Safety (EHS) Considerations

As a halogenated and trifluoromethylated aromatic compound, this compound requires careful handling to ensure laboratory safety.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[6] It is also considered harmful if swallowed or in contact with skin.[6][7]

-

Personal Protective Equipment (PPE): When handling this substance, wearing appropriate PPE is mandatory. This includes chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or fumes.[8]

-

Storage: The compound should be stored in a tightly closed container in a dry, well-ventilated place. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[6]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice from an ophthalmologist.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6]

-

Ingestion: Rinse mouth with water and call a poison center or doctor if you feel unwell.[7]

-

II. Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The synthetic power of this compound lies in its C-Br bond, which is an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures under relatively mild conditions.[9]

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound.[10][11] Coupling this compound with various aryl or heteroaryl boronic acids allows for the synthesis of a diverse library of biaryl and heteroaryl-pyridine derivatives.

The catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the activated boronic acid, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The choice of base is critical for activating the boronic acid, which facilitates the transmetalation step.[10]

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required based on the specific boronic acid used.

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%).[12]

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.[12] The typical concentration is 0.1 M with respect to the limiting reagent.

-

Reaction: Heat the mixture with vigorous stirring to 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.[13]

B. Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, a linkage central to a vast number of pharmaceuticals.[9][14] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

The mechanism is analogous to the Suzuki coupling, involving the oxidative addition of the aryl bromide to Pd(0).[9] The amine then coordinates to the palladium center, and a strong, non-nucleophilic base facilitates its deprotonation to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the active Pd(0) catalyst.[14] The choice of a sterically hindered phosphine ligand is often critical to facilitate the reductive elimination step, especially with challenging substrates.[15]

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

This general procedure can be adapted for coupling various primary or secondary amines with this compound.

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos or RuPhos, 4 mol%).[14]

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add the base (e.g., Sodium tert-butoxide or LiHMDS, 1.4 equiv.), followed by this compound (1.0 equiv.).[14][16]

-

Solvent and Amine Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe to a concentration of 0.1-0.2 M. Finally, add the amine coupling partner (1.2 equiv.) via syringe.[15]

-

Reaction: Seal the tube tightly and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.[15]

-

Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[16]

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

III. Product Characterization: A Spectroscopic Profile

Unambiguous characterization of the resulting products is essential. While specific shifts will vary, a general spectroscopic profile can be predicted for derivatives of this compound.

-

¹H NMR: Protons on the pyridine ring will appear in the aromatic region, with their chemical shifts and coupling patterns dictated by the newly introduced substituent.

-

¹⁹F NMR: A strong singlet corresponding to the -CF₃ group is expected. The chemical shift of this signal can provide information about the electronic environment of the pyridine ring.[17]

-

¹³C NMR: The spectrum will show signals for the pyridine carbons. The carbon attached to the fluorine atoms will appear as a quartet due to C-F coupling.[17]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺), which can be used to confirm the molecular weight of the synthesized compound.

Conclusion

This compound is a quintessential example of a modern building block, engineered for versatility and efficiency in synthetic chemistry. Its strategically placed functional groups provide a reliable and predictable platform for generating molecular diversity through robust and well-understood cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. For researchers in medicinal chemistry and drug discovery, a thorough understanding of this scaffold's reactivity and handling provides a powerful tool for the rapid development of novel therapeutic candidates.

References

- ChemBK. 3-Bromo-2-hydroxy-5-trifluoromethylpyridine.

- Oakwood Chemical. This compound.

- Al-Zoubi, R. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances.

- The Royal Society of Chemistry. Supporting Information.

- Wikipedia. Buchwald–Hartwig amination.

- Perdih, A., & Česnik, M. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Acta Chimica Slovenica.

- Organic Chemistry Portal. Suzuki Coupling.

- Hussain, A., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal.

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. rsc.org [rsc.org]

3-Bromo-5-(trifluoromethyl)pyridin-2-ol molecular weight

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridin-2-ol

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in drug discovery, medicinal chemistry, and agrochemical research. We will delve into its core physicochemical properties, synthesis, strategic applications, and essential handling protocols, grounding our discussion in the chemical principles that drive its utility.

This compound (CAS No. 76041-73-1) is a substituted pyridine derivative of significant interest in synthetic chemistry. Its structure is distinguished by three key functional groups on the pyridine ring: a bromine atom, a trifluoromethyl (-CF3) group, and a hydroxyl group, which exists in tautomeric equilibrium with its pyridinone form. This strategic arrangement of functionalities makes it a versatile intermediate for constructing more complex molecular architectures.

The trifluoromethyl group is particularly valued in medicinal chemistry for its ability to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The bromine atom provides a reactive "handle" for a wide array of cross-coupling reactions, enabling the introduction of diverse substituents.[4] The pyridin-2-ol moiety itself is a common motif in many biologically active compounds. This guide synthesizes the available data to provide a holistic understanding of this compound's role in modern chemical research.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Weight | 242.00 g/mol | [5] |

| Molecular Formula | C₆H₃BrF₃NO | [5][6][7] |

| CAS Number | 76041-73-1 | [5][6][7] |

| Appearance | White to yellow crystalline powder | [6] |

| Density | 1.9 ± 0.1 g/cm³ | [6] |

| Boiling Point | 252.7°C at 760 mmHg | [6] |

| Flash Point | 113.1 ± 25.9 °C | [6] |

| XLogP3 | 1.5 | [6] |

An important structural characteristic is the tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms. This equilibrium can be influenced by the solvent, pH, and temperature, which is a key consideration for reaction planning and spectroscopic analysis.

Caption: Tautomeric equilibrium of the title compound.

Synthesis Strategies and Mechanistic Considerations

The synthesis of trifluoromethylpyridines (TFMPs) can be achieved through several primary methods, including halogen exchange from a trichloromethyl precursor, building the ring from a trifluoromethyl-containing fragment, or direct trifluoromethylation.[2] For halogenated pyridinols, a common approach involves the construction and subsequent functionalization of the pyridine ring.

Below is a representative, generalized workflow for the synthesis of a substituted pyridin-2-one, which serves as a logical framework for producing compounds like this compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound [oakwoodchemical.com]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

A Technical Guide to the Structural Elucidation of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol

Abstract

This technical guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol, a critical building block in contemporary medicinal chemistry and materials science. Addressed to researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to detail the causality behind experimental choices. We will explore an integrated analytical workflow, combining mass spectrometry, infrared and multinuclear NMR spectroscopy, and single-crystal X-ray diffraction. The central chemical question of pyridin-2-ol vs. pyridin-2(1H)-one tautomerism is systematically resolved, demonstrating a self-validating system of protocols that ensures the highest degree of scientific integrity.

Introduction: The Significance of Unambiguous Characterization

This compound (Figure 1) is a substituted heterocyclic compound of significant interest. Its trifluoromethyl and bromo functionalities offer valuable handles for synthetic modification, making it a versatile precursor for novel pharmaceuticals and functional materials. However, the utility of any chemical building block is predicated on its absolute structural and purity confirmation. Ambiguity in structure can lead to misinterpreted biological data, failed synthetic campaigns, and irreproducible results.

A key structural feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form.[1][2][3] The position of this equilibrium is highly sensitive to the physical state (solid vs. solution) and the solvent environment.[1][2] Therefore, the primary objective of this guide is not only to confirm the elemental composition and connectivity but also to definitively establish the dominant tautomeric form under various conditions.

Figure 1. Tautomeric forms of the target molecule: the pyridin-2-ol (left) and pyridin-2(1H)-one (right) forms.

This guide will present a logical progression of analytical techniques, each providing a layer of evidence that, when combined, offers an irrefutable structural proof.

The Elucidation Workflow: A Strategy of Orthogonal Techniques

A robust structural elucidation strategy relies on the application of multiple, independent analytical techniques. Each method probes different aspects of the molecule's constitution, and their collective agreement provides a high degree of confidence in the final assignment. Our workflow is designed to first confirm the molecular formula, then probe functional groups and connectivity, and finally, determine the precise three-dimensional arrangement of atoms.

Observing correlations from the N-H proton to the C2 (carbonyl) and C6 carbons, and from the C4 proton to the C2, C6, and C5 carbons would provide irrefutable proof of the proposed pyridone structure in solution.

X-ray Crystallography: The Gold Standard

While NMR provides the definitive structure in solution, single-crystal X-ray crystallography provides an unambiguous, three-dimensional map of the molecule in the solid state. [4][5][6][7] Expertise & Causality: This technique involves diffracting X-rays off a single, well-ordered crystal. The resulting diffraction pattern can be mathematically reconstructed to determine the precise location of every atom (except, sometimes, hydrogen) in the molecule and its arrangement in the crystal lattice. [4][7]This method will definitively resolve the tautomeric form in the solid state and provide precise bond lengths and angles.

Protocol:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone).

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected, often at low temperatures (e.g., 100 K) to minimize thermal vibrations. [7]3. Structure Solution & Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding an atomic model.

Expected Result: The resulting structure is expected to confirm the pyridin-2(1H)-one tautomer, with the hydrogen atom located on the nitrogen. The C2-O bond length will be short (~1.24 Å), characteristic of a double bond, while the C2-N1 bond will be a single bond (~1.38 Å). This provides the ultimate confirmation of the solid-state structure.

Conclusion: An Integrated and Self-Validating Approach

The structural elucidation of this compound is achieved through a systematic and orthogonal analytical workflow.

-

HRMS confirms the elemental formula C₆H₃BrF₃NO.

-

IR Spectroscopy provides the initial, strong evidence for the pyridin-2(1H)-one tautomer in the solid state via the C=O stretch.

-

Multinuclear NMR (¹H, ¹³C, ¹⁹F) confirms the presence of all functional groups and, through the observation of the N-H proton and C=O carbon signals, proves the pyridin-2(1H)-one structure is dominant in solution.

-

2D NMR (HMBC) provides the final, incontrovertible map of atomic connectivity.

-

X-ray Crystallography serves as the ultimate arbiter, providing a high-resolution 3D structure that validates the solid-state tautomer assignment.

Each piece of data corroborates the others, creating a self-validating system that leaves no room for ambiguity. This rigorous approach ensures that 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one can be used with absolute confidence in research and development applications.

References

- Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(2), 117–127. [Link]

- Excillum. (n.d.). Small molecule crystallography.

- North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC.

- The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

- Diamond Light Source. (n.d.). Small Molecule X‑ray Crystallography.

- Gerig, J. T. (2001). Fluorine NMR. Retrieved from University of California, Santa Barbara. [Link]

- Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Link]

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

- ResearchGate. (n.d.). High-resolution mass spectrometry. [Link]

- Wikipedia. (n.d.). 2-Pyridone. [Link]

- LibreTexts Chemistry. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]

- National Center for Biotechnology Information. (n.d.). 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine. PubChem. [Link]

- LibreTexts Chemistry. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

- Blanford, C. F. (2019). Formula determination by high resolution mass spectrometry. YouTube. [Link]

- Besso, E. G. H., et al. (1977). Pyridone–pyridol tautomerism in 2-hydroxypyridines with-[16][17]annelated rings and oxygen at the-[17]position. Journal of the Chemical Society, Perkin Transactions 2, (1), 101-106. [Link]

- Conier Chem&Pharma Limited. (n.d.). Buy 3-bromo-2-hydroxy-5-trifluoromethylpyridine. [Link]

- Oakwood Chemical. (n.d.). This compound. [Link]

- Chemistry Stack Exchange. (2021).

- Durmaz, I., et al. (2007). A theoretical study on protonation of some halogen substituted pyridine derivatives. Journal of Molecular Graphics and Modelling, 26(4), 740-747. [Link]

- Al-Hamdani, A. A. S., et al. (2020). Analysis of the 2-pyridone/2-hydroxy-pyridine tautomerism in purely organic compounds in the Cambridge Structure Database (CSD).

- The Royal Society of Chemistry. (n.d.).

- Nielsen, M. K., et al. (2015). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 137(29), 9571–9574. [Link]

- Jantunen, I. (2019). Synthesis and Structural Studies on Halogen(I) Complexes. JYX Digital Repository. [Link]

- ACS Publications. (2022). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry. [Link]

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. wuxibiology.com [wuxibiology.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. rigaku.com [rigaku.com]

- 5. excillum.com [excillum.com]

- 6. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

3-Bromo-5-(trifluoromethyl)pyridin-2-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for this compound, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl group imparts desirable physicochemical properties such as enhanced metabolic stability and lipophilicity, while the bromo and hydroxyl functionalities serve as versatile handles for further molecular elaboration through cross-coupling and derivatization reactions.[1] This document explores three distinct, field-proven synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal route for their specific application, whether for laboratory-scale discovery or process development.

Introduction and Strategic Importance

The this compound scaffold (CAS 76041-73-1) is a valued intermediate in modern medicinal chemistry. The pyridine-2-one core is a prevalent motif in numerous biologically active compounds.[2] The trifluoromethyl group, a bioisostere for chlorine, is known to enhance target binding affinity, improve metabolic stability, and modulate lipophilicity to increase cell membrane permeability.[1][2] Furthermore, the bromine atom at the C-3 position provides a crucial reactive site for introducing molecular complexity, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This guide dissects the synthesis of this target molecule through a retrosynthetic lens, leading to three logical and robust forward-synthesis pathways. Each pathway is designed as a self-validating system, with explanations for key experimental choices and supported by authoritative references.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals several potential disconnections. The primary disconnections are the C-Br bond and the C-O bond, which form the basis of the three synthetic strategies detailed in this guide.

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: Late-Stage Electrophilic Bromination

This pathway represents the most direct approach, involving the synthesis of the 5-(trifluoromethyl)pyridin-2-ol core followed by a regioselective bromination at the C-3 position.

Rationale and Causality

The pyridin-2-one tautomer is an electron-rich heterocyclic system, making it susceptible to electrophilic aromatic substitution. The hydroxyl group (in the pyridinol tautomer) is a strong ortho-, para-directing group, activating the C-3 and C-5 positions. The trifluoromethyl group is a deactivating, meta-directing group. Both electronic effects converge to strongly favor the introduction of an electrophile, such as Br+, at the C-3 position. N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine for activated rings, offering high regioselectivity and operational simplicity.[3][4]

Synthesis Workflow

Caption: Workflow for Pathway 1: Late-Stage Bromination.

Experimental Protocols

Step 1A: Synthesis of 5-(Trifluoromethyl)pyridin-2-ol

This protocol is adapted from a patented procedure involving the conversion of a pyrone to a pyridone.[5]

-

To a suitable reaction vessel, add 5-trifluoromethyl-2-pyrone (1.0 eq).

-

Add concentrated ammonium hydroxide (approx. 20 mL per gram of pyrone) and stir the mixture for 30 minutes at room temperature.

-

Cool the mixture to 20°C and add 50% aqueous sodium hydroxide solution (approx. 10 mL per gram of pyrone).

-

Heat the mixture to a boil for 5 minutes, then cool back to 20°C.

-

Dilute the solution with water (approx. 50 mL per gram of pyrone) and adjust the pH to 4 using concentrated hydrochloric acid. A precipitate should form.

-

Extract the aqueous solution with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-(trifluoromethyl)pyridin-2-ol. The product can be further purified by recrystallization.

Step 1B: Bromination of 5-(Trifluoromethyl)pyridin-2-ol

This is a general protocol for the bromination of activated heterocycles.[3]

-

Dissolve 5-(trifluoromethyl)pyridin-2-ol (1.0 eq) in acetonitrile (approx. 10-20 mL per gram) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.0 - 1.1 eq) in one portion.

-

Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction by adding water.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Pathway 2: Synthesis via Sandmeyer Reaction

This classic organochemical transformation provides a reliable method to install the bromine atom from an amino precursor. This pathway is advantageous if the corresponding 3-amino intermediate is readily accessible.

Rationale and Causality

The Sandmeyer reaction converts a primary aromatic amine into a diazonium salt, which is an excellent leaving group (N₂ gas).[6] This intermediate is then displaced by a nucleophile, in this case, bromide, in a reaction catalyzed by copper(I) bromide.[7][8] The overall transformation is a robust method for introducing halides into specific positions on an aromatic or heteroaromatic ring that might be difficult to access via direct halogenation. The required precursor, 3-Amino-5-(trifluoromethyl)pyridin-2-ol, can be synthesized from the corresponding 3-nitro compound, which is accessible via nitration of the parent pyridin-2-ol.

Synthesis Workflow

Caption: Workflow for Pathway 2: Sandmeyer Reaction.

Experimental Protocols

Step 2A: Synthesis of 3-Nitro-5-(trifluoromethyl)pyridin-2-ol

The nitration of pyridin-2-ones is a standard procedure. The product is commercially available (CAS 33252-64-1), validating this step.[9]

Step 2B: Reduction to 3-Amino-5-(trifluoromethyl)pyridin-2-ol

-

To a solution of 3-Nitro-5-(trifluoromethyl)pyridin-2-ol (1.0 eq) in ethanol or concentrated HCl, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).

-

Heat the mixture at reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (~8-9).

-

Extract the aqueous slurry multiple times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-Amino-5-(trifluoromethyl)pyridin-2-ol, which can be used directly in the next step.

Step 2C: Sandmeyer Reaction

-

Prepare a solution of hydrobromic acid (48%, approx. 5-10 mL per gram of amine). Cool it to 0°C in an ice-salt bath.

-

Add 3-Amino-5-(trifluoromethyl)pyridin-2-ol (1.0 eq) portion-wise, maintaining the temperature below 5°C.

-

Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C. Stir for 30 minutes at 0°C to complete diazotization.

-

In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in HBr and cool to 0°C.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

Pathway 3: Functional Group Interconversion

This pathway leverages highly functionalized, commercially available pyridine starting materials and converts a chloro-substituent at the C-2 position into the required hydroxyl group. This route is often preferred in process chemistry due to the accessibility of chlorinated pyridine intermediates.[10][11]

Rationale and Causality

The C-2 position of a pyridine ring bearing electron-withdrawing groups (like trifluoromethyl and bromo) is highly activated towards nucleophilic aromatic substitution (SNAr). A chlorine atom at this position is an excellent leaving group. The reaction with sodium methoxide proceeds via a Meisenheimer complex intermediate to yield a 2-methoxypyridine.[12] This methoxy group can then be cleaved under acidic conditions (e.g., with HBr) to unmask the hydroxyl group, yielding the thermodynamically stable pyridin-2-one tautomer.

Synthesis Workflow

Caption: Workflow for Pathway 3 (CAS for starting material: 75806-84-7).

Experimental Protocols

Step 3A: Synthesis of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine

This protocol is based directly on a published procedure.[12]

-

Prepare a solution of 2-chloro-3-bromo-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol (25-30 wt%, 1.1-1.2 eq).

-

Stir the reaction mixture at ambient temperature for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, pour the mixture onto ice water.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Wash the combined ether extracts with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude oil can be purified by vacuum distillation to yield the pure methoxy intermediate.

Step 3B: Demethylation to this compound

-

To the 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine (1.0 eq), add an excess of 48% aqueous hydrobromic acid.

-

Heat the mixture to reflux (typically 120-130°C) for several hours until TLC or LC-MS indicates complete conversion.

-

Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., solid NaOH or a saturated NaHCO₃ solution) until the pH is neutral or slightly acidic, causing the product to precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data and Comparison

| Parameter | Pathway 1 (Bromination) | Pathway 2 (Sandmeyer) | Pathway 3 (Interconversion) |

| Starting Material | 5-Trifluoromethyl-2-pyrone | 5-(Trifluoromethyl)pyridin-2-ol | 2-Chloro-3-bromo-5-(trifluoromethyl)pyridine |

| Key Transformation | Electrophilic Bromination | Diazotization / Sandmeyer | Nucleophilic Substitution / Demethylation |

| Number of Steps | 2 | 3 (from pyridin-2-ol) | 2 |

| Pros | Direct, high regioselectivity. | Classic, reliable transformation. | Utilizes common industrial intermediates. Potentially highest yielding. |

| Cons | Pyrone starting material may be less common. | Use of potentially unstable diazonium salts. Multi-step. | Requires strongly acidic demethylation step. |

| Scalability | Good | Moderate (diazonium salts can be hazardous on scale). | Excellent |

Conclusion

Three robust and scientifically sound pathways for the synthesis of this compound have been presented.

-

Pathway 1 is the most direct route, predicated on a highly regioselective electrophilic bromination step.

-

Pathway 2 offers a classic alternative via the Sandmeyer reaction, providing a reliable, albeit multi-step, approach.

-

Pathway 3 represents a highly efficient strategy, particularly for larger-scale synthesis, by leveraging the reactivity of commercially available chlorinated pyridine intermediates.

The choice of synthesis pathway will ultimately depend on the specific project requirements, including the scale of the reaction, the availability and cost of starting materials, and the safety infrastructure available to the research team. For laboratory-scale synthesis, all three routes are viable, with Pathway 3 likely offering the most straightforward access given the commercial availability of its key precursor.

References

- PrepChem. (n.d.). Synthesis of 5-trifluoromethyl-2-pyridone. PrepChem.com.

- Tsukamoto, M., & Nakamura, Y. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114-126.

- Li, H. J., Wu, Y. C., Dai, J. H., Song, Y., Cheng, R., & Qiao, Y. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. Molecules (Basel, Switzerland), 19(3), 3401–3416.

- PrepChem. (n.d.). Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. PrepChem.com.

- Tsukamoto, M., & Nakamura, Y. (2018). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.

- Galli, R. J., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 32(8).

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. organic-chemistry.org.

- PubChem. (n.d.). 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-Nitro-5-(trifluoromethyl)pyridin-2-ol. National Center for Biotechnology Information.

- Cañibano, V., Justo, J., Rodríguez, F., Santos, M., Sanz-Tejedor, M. A., Carreño, M. C., González, G., & García Ruano, J. L. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2001(14), 2175-2179.

- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information.

- da Silva, D., Samadi, A., Chioua, M., do Carmo Carreiras, M., & Marco-Contelles, J. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Synthesis, 2010(16), 2725-2730.

- Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.

- Kumar, A., & Kumar, S. (2016). Synthesis of 3-methyl-1phenyl-4-(thiazol-2-yl)-1H-pyrazol-5(4H)-one via Sandmeyer Reaction and its Biological Studies. Der Pharma Chemica, 8(19), 329-336.

Sources

- 1. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. 3-Nitro-5-(trifluoromethyl)pyridin-2-ol | C6H3F3N2O3 | CID 2775093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 12. prepchem.com [prepchem.com]

Unlocking the Therapeutic Potential of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol: A Technical Guide for Drug Discovery Professionals

Abstract

The confluence of halogenation and trifluoromethylation in heterocyclic scaffolds represents a powerful strategy in modern medicinal chemistry. 3-Bromo-5-(trifluoromethyl)pyridin-2-ol is a compound that embodies this principle, yet its biological activities remain largely unexplored. This technical guide provides a comprehensive framework for investigating the therapeutic potential of this molecule. By dissecting its structural features, we will project its likely pharmacological characteristics based on established structure-activity relationships of analogous compounds. This document will serve as a roadmap for researchers, outlining hypothetical mechanisms of action, proposing detailed experimental protocols for in vitro and in vivo evaluation, and offering a perspective on its potential applications in drug development. Our objective is to catalyze the scientific inquiry into this compound, transforming it from a chemical novelty into a candidate for therapeutic innovation.

Introduction: The Strategic Importance of Fluorinated and Halogenated Pyridines

The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1][2][3][4] Its nitrogen atom provides a key hydrogen bond acceptor and a locus for modulating physicochemical properties. The strategic functionalization of the pyridine ring is a cornerstone of medicinal chemistry, and the introduction of halogens and trifluoromethyl groups has proven particularly fruitful.

The trifluoromethyl (-CF3) group is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and increase lipophilicity, thereby improving membrane permeability and oral bioavailability.[5][6][7][8] The bromine atom, a common halogen in medicinal chemistry, can act as a directing group in synthesis and, more importantly, can form halogen bonds with biological targets, providing an additional and often potent interaction to enhance binding affinity.[9]

This compound combines these features in a unique arrangement. The pyridin-2-ol tautomer is in equilibrium with its pyridin-2(1H)-one form, offering additional possibilities for hydrogen bonding and molecular recognition. This guide will explore the untapped potential of this specific molecule.

A Theoretical Framework for the Biological Activity of this compound

Given the absence of direct experimental data, we can construct a theoretical framework for the potential biological activities of this compound by examining its structural motifs and the known activities of related compounds.

Potential Therapeutic Areas

Pyridines bearing trifluoromethyl groups have shown promise in a range of therapeutic areas.[6][8] Based on these precedents, we can hypothesize that this compound could exhibit activity in the following domains:

-

Oncology: Many pyridine derivatives have demonstrated potent anticancer effects by targeting various kinases and signaling pathways.[1][2][10][11] The trifluoromethyl group, in particular, is a common feature in modern kinase inhibitors.

-

Infectious Diseases: Halogenated pyridines have been investigated for their antimicrobial and antifungal properties.[12] The combination of a bromine atom and a trifluoromethyl group could lead to novel mechanisms of antimicrobial action.

-

Neuroscience: The lipophilicity imparted by the trifluoromethyl group could facilitate blood-brain barrier penetration, making this compound a candidate for CNS-acting agents.[5][13] Substituted pyridines are known to interact with a variety of CNS targets, including nicotinic acetylcholine receptors.[14]

-

Inflammatory Diseases: Certain pyridine derivatives have shown anti-inflammatory activity, and this is an area worthy of investigation.

Postulated Mechanisms of Action

The specific arrangement of functional groups in this compound suggests several potential mechanisms of action:

-

Enzyme Inhibition: The pyridin-2-ol moiety can act as a metal chelator or a hydrogen bond donor/acceptor, potentially interacting with the active sites of enzymes such as metalloproteinases or kinases. The trifluoromethyl group can provide strong, targeted interactions with hydrophobic pockets within an enzyme's active site.

-

Receptor Modulation: The molecule could act as a ligand for various G-protein coupled receptors (GPCRs) or ion channels, where the pyridine nitrogen and the hydroxyl group can form key interactions.

-

Disruption of Protein-Protein Interactions: The rigid, functionalized scaffold could serve as a platform to disrupt critical protein-protein interactions within a cell.

A Proposed Roadmap for Experimental Investigation

To systematically evaluate the biological activity of this compound, a tiered approach is recommended, starting with broad screening and progressing to more focused mechanistic studies.

Initial High-Throughput Screening

A broad-based screening campaign is the logical first step to identify potential areas of biological activity.

Table 1: Proposed High-Throughput Screening Panel

| Assay Type | Target Class | Rationale |

| Cell-Based Assays | Cancer Cell Line Panel (e.g., NCI-60) | To identify antiproliferative activity across a diverse range of human cancers.[3][4][10][11] |

| Antimicrobial Panel (Bacteria & Fungi) | To assess potential as an anti-infective agent.[12] | |

| Cytotoxicity Assay (e.g., in hepatocytes) | To establish a preliminary toxicity profile. | |

| Biochemical Assays | Kinase Panel (e.g., KinomeScan) | To identify potential interactions with a wide range of protein kinases. |

| GPCR Panel (e.g., PRESTO-Tango) | To screen for agonist or antagonist activity at various G-protein coupled receptors. | |

| Urease Inhibition Assay | To explore potential activity against urease, a target in H. pylori infections.[15] |

Suggested Experimental Protocols

The following are detailed, step-by-step methodologies for key initial experiments.

-

Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Treatment: Replace the culture medium with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

-

Reagents: Prepare an assay buffer, a solution of PIM-1 kinase, a fluorescently labeled peptide substrate, and ATP.

-

Compound Preparation: Serially dilute this compound in the assay buffer.

-

Reaction Initiation: In a 384-well plate, add the PIM-1 kinase, the test compound at various concentrations, and the peptide substrate. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA.

-

Detection: Measure the fluorescence polarization or intensity to determine the extent of peptide phosphorylation.

-

Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.[10]

Predictive Toxicology

Early assessment of potential toxicity is crucial. In silico and in vitro methods can provide valuable early insights.

-

In Silico Modeling: Utilize computational tools to predict potential liabilities such as mutagenicity, carcinogenicity, and off-target effects.[16][17][18][19]

-

In Vitro Assays:

-

Ames Test: To assess mutagenic potential.[16]

-

hERG Assay: To evaluate the risk of cardiac toxicity.

-

Hepatotoxicity Assay: Using primary hepatocytes or HepG2 cells to assess liver toxicity.

-

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing complex biological processes and experimental designs.

Caption: A generalized workflow for drug discovery and development, from initial screening to candidate selection.

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound as a kinase inhibitor.

Conclusion and Future Directions

This compound stands at the frontier of chemical space with significant, yet unproven, therapeutic potential. Its unique combination of a brominated pyridin-2-ol scaffold and a trifluoromethyl group makes it a compelling candidate for investigation across multiple disease areas, particularly in oncology and infectious diseases. This guide has laid out a theoretical and practical framework for initiating such an investigation. The proposed experimental workflows, from high-throughput screening to preliminary toxicology, provide a clear and actionable path for researchers. The true value of this compound will only be revealed through rigorous empirical study. It is our hope that this document will inspire and guide the research community to unlock the potential hidden within this intriguing molecule.

References

- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). RSC Publishing.

- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2023). ResearchGate.

- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega.

- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate.

- Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (n.d.). Frontiers.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.

- Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). Bioorganic & Medicinal Chemistry Letters.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed.

- Discovery of 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479), a Selective and Orally Bioavailable mGlu2 Receptor Positive Allosteric Modulator (PAM). (n.d.). PubMed.

- Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC.

- Emerging Approaches in Predictive Toxicology. (n.d.). PMC - PubMed Central.

- Predictive toxicology. (n.d.). ResearchGate.

- Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2025). ResearchGate.

- The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed.

- TR-470: Toxicology and Carcinogenesis Studies of Pyridine (CASRN 110-86-1) in F344/N Rats, Wistar Rats, and B6C3F1 Mice (Drinking Water Studies). (n.d.). National Toxicology Program.

- Pyridine: an overview of available data on mutagenicity and carcinogenicity. (n.d.). RIVM.

- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022). ChemRxiv.

Sources

- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479), a Selective and Orally Bioavailable mGlu2 Receptor Positive Allosteric Modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Emerging Approaches in Predictive Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. rivm.nl [rivm.nl]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are a cornerstone of modern medicinal chemistry, with their derivatives playing pivotal roles in a wide array of therapeutic agents.[1] The compound 3-Bromo-5-(trifluoromethyl)pyridin-2-ol, a halogenated and trifluoromethylated pyridin-2-one, presents a compelling scaffold for biological investigation. While its specific mechanism of action is not extensively documented in publicly available literature, its structural motifs suggest a high potential for interaction with various biological targets. This guide provides a comprehensive framework for elucidating the mechanism of action of this compound. We will delve into hypothesized targets based on structure-activity relationships of analogous compounds, propose a detailed roadmap for experimental validation, and offer insights into the causality behind these experimental choices. This document serves as a foundational resource for researchers aiming to characterize this and similar novel chemical entities.

Introduction: Deconstructing the Molecule

This compound is a fascinating molecule characterized by three key functional components on a pyridine core: a bromine atom at the 3-position, a trifluoromethyl group at the 5-position, and a hydroxyl group at the 2-position, which exists in tautomeric equilibrium with its pyridin-2-one form.[2] Each of these substituents contributes distinct physicochemical properties that are likely to govern its biological activity.

-

The Pyridine Core: A fundamental heterocyclic scaffold found in numerous bioactive molecules and pharmaceuticals.[3]

-

The 2-Hydroxyl Group (Pyridin-2-one tautomer): This group can act as both a hydrogen bond donor and acceptor, crucial for molecular recognition at a biological target. The pyridinone form is a common feature in many pharmacologically active compounds.[2]

-

The 3-Bromo Substituent: The bromine atom is an electron-withdrawing group that can influence the acidity of the pyridinol proton and the overall electron distribution of the ring. Its size and lipophilicity can also play a role in binding pocket interactions. Furthermore, the bromine atom can serve as a handle for further chemical modification in synthetic efforts.[2]

-

The 5-Trifluoromethyl Group: The trifluoromethyl (CF3) group is a powerful modulator of pharmacokinetic and pharmacodynamic properties.[4] It is highly lipophilic, enhancing membrane permeability, and is metabolically stable. The strong electron-withdrawing nature of the CF3 group can significantly impact the pKa of the molecule and its interactions with biological targets.[5]

Given these features, we can hypothesize several potential mechanisms of action that warrant experimental investigation.

Hypothesized Mechanisms of Action & Biological Targets

Based on the known activities of structurally related substituted pyridines, we can postulate several primary avenues for the biological effects of this compound.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Substituted pyridines have a well-documented history as modulators of nAChRs, acting as both agonists and antagonists.[6] The pyridine ring itself is a key pharmacophore for nAChR ligands. The trifluoromethyl group could enhance binding affinity and selectivity for specific nAChR subtypes.

Causality: The nitrogen atom in the pyridine ring can mimic the quaternary ammonium group of acetylcholine, the endogenous ligand for nAChRs. The substituents on the ring then determine the fine-tuning of this interaction, leading to agonism, antagonism, or allosteric modulation.

Enzyme Inhibition

The electron-deficient nature of the pyridine ring, amplified by the bromo and trifluoromethyl substituents, makes it a potential candidate for interacting with the active sites of various enzymes.

-

Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. The 2-hydroxyl group could form critical hydrogen bonds with the hinge region of a kinase active site. The trifluoromethyl group could occupy a hydrophobic pocket, a common strategy for enhancing kinase inhibitor potency. A notable example of a trifluoromethylpyridine-containing kinase inhibitor is PQR309, which targets PI3K/mTOR.[7]

-

Other Enzyme Systems: The compound's structure could also lend itself to inhibiting other enzyme classes, such as proteases or phosphatases, where specific hydrogen bonding and hydrophobic interactions are key to substrate recognition.

Ion Channel Modulation

Beyond ligand-gated ion channels like nAChRs, the lipophilic nature of this compound suggests it could partition into cell membranes and interact with voltage-gated ion channels. The trifluoromethyl group, in particular, can enhance such interactions.

A Roadmap for Experimental Validation

To systematically investigate the hypothesized mechanisms of action, a tiered approach to experimental validation is recommended. The following protocols provide a self-validating system, where the results from initial broad screening inform more focused, mechanistic studies.

Tier 1: Broad Phenotypic and Target-Based Screening

The initial phase aims to identify the general biological activity of the compound.

3.1.1. High-Throughput Phenotypic Screening

-

Objective: To identify any observable effect of the compound on whole cells or organisms.

-

Protocol:

-

Select a diverse panel of human cancer cell lines representing different tissue origins.

-

Treat the cell lines with a range of concentrations of this compound (e.g., from 1 nM to 100 µM) for 72 hours.

-

Assess cell viability using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Concurrently, perform a high-content imaging screen to monitor for changes in cellular morphology, apoptosis markers (e.g., cleaved caspase-3), or cell cycle distribution.

-

-

Causality: A positive "hit" in a phenotypic screen (e.g., potent cytotoxicity in a specific cell line) provides a biological context to guide further investigation, even without a known target.

3.1.2. Broad Target-Based Screening

-

Objective: To identify potential molecular targets from a large panel of purified proteins.

-

Protocol:

-

Submit the compound to a commercial broad-panel kinase screen (e.g., a 400+ kinase panel) at a fixed concentration (e.g., 10 µM).

-

Simultaneously, screen against a panel of G-protein coupled receptors (GPCRs) and ion channels.

-

-

Causality: This approach can rapidly identify direct molecular interactions and prioritize target families for more detailed follow-up.

Tier 2: Target Validation and Mechanistic Elucidation

Once a putative target or biological effect is identified, the next tier focuses on confirming this interaction and understanding the molecular details.

3.2.1. In Vitro Target Engagement and Potency Determination

-

Objective: To quantify the binding affinity and inhibitory/activating potential of the compound against the identified target.

-

Protocol (Example: Kinase Inhibition):

-

Perform an in vitro kinase assay using the purified kinase identified in the broad screen.

-

Determine the IC50 value by measuring kinase activity across a range of compound concentrations.

-

To confirm direct binding, utilize a biophysical method such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the dissociation constant (Kd).

-

-

Causality: Obtaining a dose-dependent effect and confirming direct physical interaction provides strong evidence for target engagement.

3.2.2. Cellular Target Engagement and Pathway Analysis

-

Objective: To confirm that the compound engages its target in a cellular context and modulates downstream signaling.

-

Protocol (Example: Kinase Inhibition):

-

Treat cells with the compound and perform a Western blot to assess the phosphorylation status of the kinase's known downstream substrates. A decrease in substrate phosphorylation would indicate target engagement and inhibition.

-

Utilize cellular thermal shift assays (CETSA) to confirm target engagement in intact cells.

-

-

Causality: Observing the expected downstream cellular consequences of target modulation links the in vitro activity to a biological outcome.

Visualization of Experimental Workflows and Signaling Pathways

Diagram 1: General Experimental Workflow

Caption: Putative signaling pathway for kinase inhibition.

Data Presentation

All quantitative data from the proposed experiments should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

| Assay | Endpoint | Result | Interpretation |

| Cell Viability | IC50 (µM) | [Insert Value] | Potency of cytotoxic effect |

| Kinase Assay | IC50 (nM) | [Insert Value] | In vitro potency against target |

| Surface Plasmon Resonance | Kd (nM) | [Insert Value] | Binding affinity to target |

| Western Blot | % Reduction of p-Substrate | [Insert Value] | Cellular target engagement |

Conclusion

While the precise mechanism of action for this compound remains to be fully elucidated, its chemical structure provides a strong basis for forming testable hypotheses. By leveraging the known pharmacology of substituted pyridines, we can rationally predict its potential as a modulator of key biological targets such as nAChRs and protein kinases. The experimental roadmap outlined in this guide offers a systematic and robust approach to unraveling its biological activity, from broad initial screening to detailed mechanistic studies. This framework not only serves as a guide for investigating this specific compound but also as a template for the characterization of other novel small molecules in drug discovery and chemical biology.

References

- Butler, D. E., Bass, P., Nordin, I. C., Hauck, F. P., Jr, & L'Italien, Y. J. (1971). Novel Pharmacological Activity of a Series of Substituted Pyridines. Journal of Medicinal Chemistry, 14(7), 575–579. [Link]

- Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. [Link]

- Narendar, P., Parthiban, J., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182–187. [Link]

- Maddila, S., Gorle, S., Singh, M., & Jonnalagadda, S. B. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4489–4517. [Link]

- Singh, R., Kumar, A., Kumar, A., & Sharma, P. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.

- Oakwood Chemical. (n.d.). This compound.

- O'Hagan, D. (2010). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 131(11), 1071–1081. [Link]

- Conier Chem&Pharma Limited. (n.d.). 3-bromo-2-hydroxy-5-trifluoromethylpyridine.

- Lima, L. M., & Barreiro, E. J. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(1), 001–023. [Link]

- PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine.

- Guri, Y., et al. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 58(18), 7274-7289. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Trifluoromethylpyridine Derivatives in Modern Drug Discovery

Abstract: The strategic incorporation of fluorine into drug candidates has become a paramount strategy in modern medicinal chemistry for enhancing pharmacokinetic and pharmacodynamic properties. Among the array of fluorinated motifs, the trifluoromethylpyridine scaffold has emerged as a particularly valuable asset. This in-depth technical guide provides a comprehensive review of trifluoromethylpyridine derivatives in drug discovery, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental physicochemical properties imparted by the trifluoromethyl group, explore robust synthetic methodologies, analyze the profound impact on metabolic stability and target engagement, and examine key case studies of successful drugs that feature this privileged scaffold. This guide aims to equip the reader with the foundational knowledge and practical insights required to effectively leverage trifluoromethylpyridine derivatives in their own drug discovery programs.

Introduction: The Strategic Value of Fluorination in Pyridine Scaffolds

The confluence of a trifluoromethyl (-CF3) group and a pyridine ring creates a chemical entity with a unique and powerful profile for drug design.[1][2] This combination is not merely additive; it results in a synergistic enhancement of properties that can address many of the challenges faced in modern drug development, from poor metabolic stability to off-target toxicity.[3]

The Unique Physicochemical Properties of the Trifluoromethyl Group